molecular formula C18H13F2N3OS B2728093 N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,4-difluorobenzamide CAS No. 893972-47-9

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,4-difluorobenzamide

Cat. No. B2728093
CAS RN: 893972-47-9
M. Wt: 357.38
InChI Key: PIGGTFMIEGXHTG-UHFFFAOYSA-N
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Description

“N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,4-difluorobenzamide” is a compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles . These compounds are known for their broad range of pharmaceutical applications, including anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents . The less saturated 5,6-dihydro derivatives also exhibit high levels of anticancer, antiinflammatory, antimicrobial, and antibacterial activity .


Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]thiazole system is commonly based on the reaction of 2-aminothiazoles with α-halocarbonyl compounds . A method for adding a dihydroimidazole ring to an existing molecule was previously applied using the reactions of (2 Z )-1,3-diaryl-4-bromobut-2-en-1-ones (γ-bromodipnones) with 2-aminothiazoles . The product was formed upon heating the reagent mixture in PhH for 2–4 hours .


Chemical Reactions Analysis

The reactions of 2-aminothiazoles with bromo ketones occurred under mild conditions . The type of product depended on the structure of the starting reagents . When electron-withdrawing substituents are present in the structure of the ketone, a competing reaction occurs, which leads to the formation of 2,5-diarylfurans .

Scientific Research Applications

Synthesis and Chemical Properties

  • Green Synthesis Approaches : Research has highlighted the synthesis of phenylthiazoles, which share structural motifs with the compound , using green chemistry approaches. For instance, the use of room temperature ionic liquids as recyclable solvents offers an environmentally friendly alternative to conventional solvents for the synthesis of such compounds, demonstrating good yields and contributing to sustainable chemistry practices (R. Hou et al., 2006).

Biological Activities

  • Anticancer Potential : A novel series of trisubstituted benzimidazole and its precursors have been synthesized and evaluated for their inhibitory effects against breast cancer cell proliferation, highlighting the anticancer potential of benzimidazole derivatives, which share a structural framework with the target compound (N. R. Thimmegowda et al., 2008).
  • Antimicrobial Activity : Studies on thiazolidinone derivatives incorporating the thiazole ring, similar to the structural components of the target compound, have shown significant antimicrobial activity. This underscores the relevance of such compounds in developing new therapeutic strategies against bacterial and fungal infections (N. Desai et al., 2013).

Material Science Applications

  • Polyimide Synthesis : Research involving the synthesis of novel aromatic polyimides using diamines related to the compound's structural motif has been explored. These polyimides exhibit high solubility in organic solvents and significant thermal stability, making them suitable for advanced material science applications, including high-performance polymers (M. Butt et al., 2005).

properties

IUPAC Name

N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2N3OS/c19-12-4-5-14(15(20)9-12)17(24)21-13-3-1-2-11(8-13)16-10-23-6-7-25-18(23)22-16/h1-5,8-10H,6-7H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGGTFMIEGXHTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC(=CC=C3)NC(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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